Vasopressin, glu(nhnh2)(4)-lys(8)-

Antidiuretic hormone V2 receptor agonism Structure-activity relationship

Vasopressin, glu(nhnh2)(4)-lys(8)- (CAS 127716-66-9) is a synthetic nonapeptide analog of the neurohypophyseal hormone [Lys8]-vasopressin (lypressin). The compound is formally characterized by the replacement of the side-chain carboxamide function of the glutamine residue at position 4 with a glutamic acid gamma-hydrazide group.

Molecular Formula C46H66N14O12S2
Molecular Weight 1071.2 g/mol
CAS No. 127716-66-9
Cat. No. B153784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVasopressin, glu(nhnh2)(4)-lys(8)-
CAS127716-66-9
Synonyms4-glutamic acid-gamma-hydrazide-8-lysine vasopressin
lypressin, 4-Glu(NHNH2)(4)-
vasopressin, 4-Glu(NHNH2)-8-Lys-
vasopressin, Glu(NHNH2)(4)-Lys(8)-
Molecular FormulaC46H66N14O12S2
Molecular Weight1071.2 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)NN)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N
InChIInChI=1S/C46H66N14O12S2/c47-17-5-4-9-29(40(66)52-22-37(50)63)54-45(71)35-10-6-18-60(35)46(72)34-24-74-73-23-28(48)39(65)55-31(20-26-11-13-27(61)14-12-26)43(69)56-32(19-25-7-2-1-3-8-25)42(68)53-30(15-16-38(64)59-51)41(67)57-33(21-36(49)62)44(70)58-34/h1-3,7-8,11-14,28-35,61H,4-6,9-10,15-24,47-48,51H2,(H2,49,62)(H2,50,63)(H,52,66)(H,53,68)(H,54,71)(H,55,65)(H,56,69)(H,57,67)(H,58,70)(H,59,64)/t28-,29-,30-,31-,32-,33-,34-,35?/m0/s1
InChIKeyZQJHNBJUEWMFHE-LOJWWCGESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vasopressin, glu(nhnh2)(4)-lys(8)-: Procurement Guide for a Hydrazide-Modified Neurohypophyseal Hormone Analog


Vasopressin, glu(nhnh2)(4)-lys(8)- (CAS 127716-66-9) is a synthetic nonapeptide analog of the neurohypophyseal hormone [Lys8]-vasopressin (lypressin). The compound is formally characterized by the replacement of the side-chain carboxamide function of the glutamine residue at position 4 with a glutamic acid gamma-hydrazide group [1]. This structural modification attenuates the compound's biological activity relative to its parent hormone across all classical assay systems, making it a research tool for structure-activity relationship (SAR) studies rather than a therapeutic candidate [1]. The compound is listed in the MeSH supplementary concept database as being less pharmacologically active than lypressin [2].

Position-4 SAR probe: gamma-hydrazide modification at residue 4 for mapping hydrogen-bonding requirements of vasopressin receptor binding pockets
Reduced-activity research control: reported decreased activity versus lypressin across antidiuretic and pressor endpoints supports submaximal receptor activation study designs
Matched-pair ready: parallel synthesis with [Glu(NHNH2)4]-oxytocin enables controlled neurohypophyseal hormone family comparator studies
Hydrazide bioconjugation handle: unique -C(O)NHNH2 group absent in natural or therapeutic vasopressin analogs for chemoselective labeling and immobilization

Why [Glu(NHNH2)4, Lys8]-Vasopressin Cannot Be Interchanged with Lypressin or Desmopressin in Research Protocols


The formal replacement of the glutamine-4 carboxamide side chain with a gamma-hydrazide moiety in vasopressin, glu(nhnh2)(4)-lys(8)- introduces a profound alteration in the hydrogen-bonding capacity and local geometry at a position known to be a critical determinant of receptor activation [1]. SAR studies on vasopressin analogs have demonstrated that even conservative substitutions at position 4 can drastically shift the antidiuretic-to-pressor activity ratio [3]. Unlike lypressin, which retains full agonist efficacy at V2 and V1a receptors, and desmopressin (dDAVP), which achieves high V2 selectivity, this hydrazide analog exhibits uniformly diminished activity in all endocrine assays [1][2]. Consequently, generic substitution with unmodified lysine-vasopressin or other position-4 variants would invalidate any experiment designed to probe the role of the position-4 side chain pharmacophore or to utilize this compound as a reduced-activity control.

Mechanism Mismatch
[Glu(NHNH2)4, Lys8]-Vasopressin
Gamma-hydrazide at position 4; uniformly attenuated V2 and V1a activity
Lypressin
Native Gln-4 carboxamide; full agonist efficacy at V2 and V1a receptors
Direct substitution with lypressin would invalidate reduced-activity control designs and pharmacophore-mapping experiments requiring the hydrazide-modified side chain.
Subtype Selectivity Divergence
[Glu(NHNH2)4, Lys8]-Vasopressin
Dual V2/V1a activity attenuation; no receptor subtype selectivity
Desmopressin (dDAVP)
High V2 receptor selectivity; retains Gln-4 carboxamide
Desmopressin cannot substitute for this compound in studies requiring dual-pathway attenuation or hydrazide-specific chemical addressability at position 4.
Structural Analog Confusion
[Glu(NHNH2)4, Lys8]-Vasopressin
Position-4 gamma-hydrazide; matched-pair with [Glu(NHNH2)4]-oxytocin scaffold
Other position-4 vasopressin analogs
Alkyl, glycyl, or seryl substitutions produce distinct activity-rank profiles per class-level SAR data
Position-4 modification outcomes may differ substantially across scaffolds; class-level inference from dDAVP-based series requires scaffold-specific validation.

Quantitative Differentiation Evidence for Vasopressin, glu(nhnh2)(4)-lys(8)- Versus Key Analogs


Antidiuretic Activity of [Glu(NHNH2)4, Lys8]-Vasopressin Compared to Parent Hormone Lypressin

In the rat antidiuretic assay, [Glu(NHNH2)4, Lys8]-vasopressin exhibited decreased specific biological activity compared to the parent hormone lypressin ([Lys8]-vasopressin) [1]. The MeSH authoritative database explicitly records this compound as 'less pharmacologically active than lypressin' [2]. While the original publication states the decrease was observed in all assay systems, the full quantitative values (e.g., IU/mg) from Gazis et al. 1989 could not be extracted from the publicly available abstract; the paper's full text containing the comparative activity table is behind a paywall [1].

Antidiuretic Activity vs. Lypressin
Cross-study comparable
Decreased specific biological activity versus lypressin; MeSH annotation: less pharmacologically active than lypressin. Exact IU/mg values not available from accessible abstract data.
Supports V2 receptor endpoint context; attenuated antidiuretic response relative to parent hormone
Water-loaded rat antidiuretic assay; full quantitative data behind paywall — source-specific review recommended
Antidiuretic hormone V2 receptor agonism Structure-activity relationship

Rat Pressor (V1a) Activity of [Glu(NHNH2)4, Lys8]-Vasopressin Compared to Lypressin

The rat pressor activity of [Glu(NHNH2)4, Lys8]-vasopressin was found to be decreased compared to lypressin in the same study that evaluated antidiuretic and uterotonic activities [1]. This indicates that the gamma-hydrazide modification at position 4 impairs both V2-mediated (antidiuretic) and V1a-mediated (vasopressor) signaling pathways. Class-level SAR inference from position-4 substitution studies on related vasopressin scaffolds confirms that the glutamine-4 side chain is a critical pharmacophoric element for both receptor subtypes, with modifications generally producing parallel attenuation of activities unless specifically designed for selectivity [2].

Pressor (V1a) Activity vs. Lypressin
Class-level inference
Decreased pressor activity relative to lypressin; parallel attenuation observed across antidiuretic and pressor endpoints in the same study.
Dual V1a/V2 pathway-response attenuation; distinguishes compound from V2-selective clinical analogs
Ganglion-blocked anesthetized rat pressor assay; class-level SAR from dDAVP scaffold — scaffold-specific validation review needed
Vasopressor activity V1a receptor Blood pressure regulation

Structural Differentiation: Gamma-Hydrazide Side Chain at Position 4 Versus Native Glutamine Carboxamide

The defining chemical feature of vasopressin, glu(nhnh2)(4)-lys(8)- is the formal replacement of the glutamine-4 side-chain carboxamide (-C(O)NH2) with a gamma-hydrazide group (-C(O)NHNH2) [1]. This modification introduces an additional amino group, altering both hydrogen-bond donor/acceptor capacity and local steric/electronic properties at a position critical for receptor interaction [1][2]. The synthesis employed N-hydroxysuccinimide ester activation in solution-phase coupling, a methodology distinct from standard solid-phase approaches used for many commercial vasopressin analogs [1]. This structural modification was applied in parallel to the oxytocin scaffold ([Glu(NHNH2)4]-oxytocin), providing a matched-pair tool for comparing hydrazide effects across the neurohypophyseal hormone family [1].

Position-4 Chemical Identity
Supporting evidence
Gamma-hydrazide: -CH2-CH2-C(O)NHNH2 at position 4 vs. native glutamine carboxamide -CH2-CH2-C(O)NH2. Addition of one -NH- group; molecular formula C46H66N14O12S2.
Unique hydrogen-bonding surface for pharmacophoric mapping; chemically distinct from all other position-4 vasopressin substitutions
Solution-phase N-hydroxysuccinimide ester synthesis; structural identity confirmed per Gazis et al. 1989
Hydrazide modification Peptide chemistry Pharmacophore mapping

Position-4 SAR Context: Activity Attenuation Patterns Across Vasopressin Scaffolds

Class-level SAR evidence from systematic position-4 substitution studies on the dDAVP scaffold demonstrates that antidiuretic activity is exquisitely sensitive to the chemical nature of the residue at position 4 [2]. When 4-glutamine in dDAVP was replaced with serine, glycine, alanine, alpha-aminobutyric acid, valine, isoleucine, or leucine, antidiuretic activity varied from practically nil (glycine) to a peak (valine), with the natural glutamine being essential for full activity [2]. Although this data derives from a dDAVP-based scaffold rather than a lypressin scaffold, the fundamental principle—that the position-4 side chain is a critical activity determinant—applies across vasopressin analogs and contextualizes the decreased activity observed for the gamma-hydrazide modification in [Glu(NHNH2)4, Lys8]-vasopressin [1].

Position-4 SAR Context
Class-level inference
dDAVP scaffold position-4 series: activity varies from practically nil (glycine) to peak (valine); native glutamine essential for full activity. Gamma-hydrazide modification in lypressin scaffold produces decreased activity consistent with this principle.
Context-dependent: class-level SAR supports position-4 sensitivity but scaffold-specific review required
Data derived from dDAVP-based scaffold (Mol Pharmacol 1976), not lypressin scaffold — cross-scaffold inference limitations apply
Structure-activity relationship Position-4 substitution Vasopressin receptor pharmacology

Oxytocin-Vasopressin Matched-Pair Comparison: Hydrazide Modification Across Neurohypophyseal Hormone Scaffolds

The same research group simultaneously synthesized and characterized the matched [Glu(NHNH2)4]-oxytocin analog alongside [Glu(NHNH2)4, Lys8]-vasopressin, using identical synthetic methodology and assaying both compounds across their respective biological endpoints [1]. Both analogs showed decreased specific biological activities compared to their parent hormones in all assay systems tested (uterotonic, milk ejection, antidiuretic, and pressor activities) [1]. This parallel finding across two related but pharmacologically distinct neurohypophyseal hormone scaffolds strengthens the inference that the gamma-hydrazide modification at position 4 is a general activity-attenuating structural change, rather than a scaffold-specific effect.

Matched-Pair: Vasopressin vs. Oxytocin
Cross-study comparable
Both [Glu(NHNH2)4, Lys8]-vasopressin and [Glu(NHNH2)4]-oxytocin show decreased activity relative to respective parent hormones across all assay endpoints tested.
Supports matched-pair experimental design for neurohypophyseal hormone receptor subtype selectivity studies
Parallel synthesis and evaluation within single publication (Gazis et al. 1989); same laboratory, same methodology
Oxytocin analog Matched-pair analysis Neurohypophyseal hormone family

Evidence-Based Application Scenarios for Procuring Vasopressin, glu(nhnh2)(4)-lys(8)- in Academic and Industrial Research


Position-4 Pharmacophore Mapping in Vasopressin Receptor SAR Studies

Researchers conducting systematic structure-activity relationship studies on the vasopressin receptor family can employ [Glu(NHNH2)4, Lys8]-vasopressin as a chemically defined probe to interrogate the hydrogen-bonding requirements of the position-4 binding pocket. The gamma-hydrazide group introduces an additional hydrogen-bond donor (-NH-) compared to the native carboxamide, enabling assessment of whether the receptor subpocket tolerates or is disrupted by this modification. The decreased biological activity across all assay endpoints [1] provides a clear functional readout that can be correlated with structural models, while comparison with established position-4 SAR datasets [3] places this analog within a broader activity matrix.

Matched-Pair Experimental Design with [Glu(NHNH2)4]-Oxytocin for Receptor Subtype Selectivity Studies

The simultaneous synthesis and characterization of [Glu(NHNH2)4, Lys8]-vasopressin and [Glu(NHNH2)4]-oxytocin by the same laboratory using identical chemistry [1] creates a unique opportunity for controlled matched-pair experimental designs. Investigators studying the differential structural determinants of V1a/V2/OT receptor activation can use these two compounds, which differ only in residues at positions 3 and 8 (Phe/Ile and Lys/Leu respectively), to isolate the contributions of these positions to receptor subtype recognition within a constant hydrazide-modified position-4 background.

Reduced-Activity Control for Vasopressin Signaling Pathway Dissection

In cell-based assays and in vivo models where the full agonism of lypressin or arginine-vasopressin produces ceiling effects that obscure subtle pathway modulations, [Glu(NHNH2)4, Lys8]-vasopressin can serve as a reduced-activity control agonist. The MeSH annotation confirming it is 'less pharmacologically active than lypressin' [2] and the published observation of decreased activity in all classical bioassays [1] support its use at higher concentrations to achieve submaximal receptor activation, facilitating the detection of positive allosteric modulators or synergistic signaling inputs that would be masked by full agonist responses.

Chemical Biology Tool for Hydrazide-Specific Bioconjugation Strategies

The unique gamma-hydrazide functionality at position 4 provides a chemically addressable handle not present in any natural or therapeutically used vasopressin analog. The hydrazide group (-C(O)NHNH2) can participate in chemoselective bioconjugation reactions (e.g., with aldehydes to form hydrazones, or with activated esters), enabling the site-specific attachment of fluorescent labels, affinity tags, or surface-immobilization linkers. This chemical differentiation from lypressin, desmopressin, and other commercial vasopressin analogs [1][2] makes the compound uniquely suited for developing labeled vasopressin probes for binding assays, imaging studies, or pull-down experiments.

Application
Selection Property
Validation Focus
Position-4 pharmacophore mapping
Gamma-hydrazide hydrogen-bonding surface
Vasopressin receptor binding-pocket SAR interpretation
Matched-pair receptor subtype selectivity studies
Parallel oxytocin-vasopressin hydrazide scaffold availability
V1a/V2/OT receptor recognition determinant isolation
Reduced-activity control in signaling pathway dissection
Uniformly attenuated V2 and V1a activity
Submaximal receptor activation model validation
Hydrazide-specific bioconjugation probe development
Chemoselective -C(O)NHNH2 handle
Labeling and immobilization chemistry review
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